Benzene, 1-ethoxy-2-(ethoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethoxy-2-(ethoxymethyl)-: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and an ethoxymethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethoxy-2-(ethoxymethyl)- typically involves the reaction of benzene with ethyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the ethoxy and ethoxymethyl groups are introduced onto the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where benzene and ethyl alcohol are reacted under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-ethoxy-2-(ethoxymethyl)- can undergo oxidation reactions to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert the ethoxy and ethoxymethyl groups into hydroxyl groups.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-ethoxy-2-(ethoxymethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ethers.
Industry: In the industrial sector, Benzene, 1-ethoxy-2-(ethoxymethyl)- is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of Benzene, 1-ethoxy-2-(ethoxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ethoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets. The aromatic ring provides a stable framework for these interactions, facilitating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-ethoxy-2-methyl-
- Benzene, (ethoxymethyl)-
- Benzene, 1-ethoxy-2-(methoxymethyl)-
Comparison:
- Benzene, 1-ethoxy-2-methyl- has a methyl group instead of an ethoxymethyl group, which affects its reactivity and applications.
- Benzene, (ethoxymethyl)- lacks the additional ethoxy group, making it less versatile in certain chemical reactions.
- Benzene, 1-ethoxy-2-(methoxymethyl)- has a methoxymethyl group, which can alter its chemical properties and potential uses compared to the ethoxymethyl derivative.
Benzene, 1-ethoxy-2-(ethoxymethyl)- stands out due to the presence of both ethoxy and ethoxymethyl groups, providing unique reactivity and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
143084-72-4 |
---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-ethoxy-2-(ethoxymethyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-3-12-9-10-7-5-6-8-11(10)13-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
GJYSABTVMHZQBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=CC=C1OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.